2-chloro-N-propylacetamide

Description

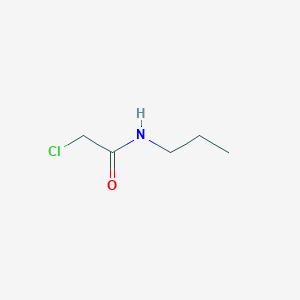

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWUYQDIJUWTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278573 | |

| Record name | 2-chloro-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13916-39-7 | |

| Record name | 13916-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N-propylacetamide CAS number 13916-39-7 properties

An In-depth Technical Guide to 2-chloro-N-propylacetamide (CAS: 13916-39-7)

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and a representative synthesis protocol for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a chemical compound with the CAS number 13916-39-7. It is classified as an acetamide derivative. The compound's known physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO | [1][2] |

| Molecular Weight | 135.59 g/mol | [1][2][3] |

| Physical State | Solid, Crystalline | [1][4] |

| Appearance | Light brown | [4] |

| Melting Point | 80 - 84 °C (176 - 183.2 °F) | [4] |

| Boiling Point | No information available | [3][4] |

| Solubility | No information available | [3] |

| Purity | 98% (GC) | [3] |

| SMILES string | ClCC(=O)NCCC | [1] |

| InChI | 1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | [1] |

| InChI key | SHWUYQDIJUWTPM-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement | Hazard Class |

| GHS07 | Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |

Precautionary Statements:

A comprehensive list of precautionary statements for handling this compound is provided below:

-

Prevention:

-

Response:

-

P301+P312+P330: If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Synthesis Protocol

The following is a general experimental protocol for the synthesis of 2-chloro-N-alkyl/aryl acetamides, which can be adapted for this compound.[5] This synthesis involves the reaction of an amine with chloroacetyl chloride.

Materials:

-

n-Propylamine

-

Chloroacetyl chloride

-

A suitable solvent (e.g., a non-reactive organic solvent or an aqueous medium)

-

Ice-cold water

-

Ethanol (95%) for recrystallization

Procedure:

-

In a reaction vessel, dissolve n-propylamine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred amine solution over a period of one hour. The reaction is exothermic and the temperature should be maintained.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash it with cold water, and allow it to dry.

-

Recrystallize the crude this compound from 95% ethanol to obtain the purified product.[5]

Characterization:

The structure and purity of the synthesized compound can be confirmed using techniques such as Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point.[5]

Biological Activity

Derivatives of 2-chloro-N-alkyl/aryl acetamide have been investigated for their potential biological activities. Studies have shown that some of these compounds exhibit antimicrobial properties, including antibacterial and antifungal activity.[5] The presence of the chloro group appears to be important for the antimicrobial efficacy of certain acetamides.[6] Additionally, other N-substituted acetamide derivatives have been synthesized and explored for their potential as antidepressant agents.[7] However, specific biological activity and signaling pathway information for this compound (CAS 13916-39-7) is not extensively documented in the reviewed literature.

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Logical relationships of safety precautions for this compound.

References

- 1. This compound AldrichCPR 13916-39-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. ijpsr.info [ijpsr.info]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Activities of 2-Chloro-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-chloro-N-propylacetamide. The information is intended to support research and development efforts in medicinal chemistry, agrochemistry, and related scientific fields.

Core Physicochemical Data

This compound is a chemical compound with the molecular formula C₅H₁₀ClNO.[1][2][3] It is classified as a solid and is identified by the CAS Number 13916-39-7.[1][2][3] The molecular weight of the compound is 135.59 g/mol .[1][2]

Quantitative Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |

| Molecular Weight | 135.59 g/mol | [1][2] |

| CAS Number | 13916-39-7 | [1][2][3] |

| Physical State | Solid | [2] |

| Boiling Point | 105-106 °C (at 10.5 Torr) | [4] |

| Density (Predicted) | 1.056 ± 0.06 g/cm³ | [4] |

| Melting Point (Estimated) | 80 - 84 °C | [5] |

Note: The melting point is an estimate based on the closely related compound 2-chloro-N-cyclopropylacetamide.

Solubility Profile

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted chloroacetamides.

Materials:

-

n-Propylamine

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Triethylamine (or other suitable base)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve n-propylamine (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of chloroacetamide compounds exhibits significant biological effects, notably as herbicides and potentially as inducers of ferroptosis.

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[7] This inhibition is a key mechanism of their herbicidal action.[7]

Proposed Mechanism of Action:

The primary target of chloroacetamide herbicides is the VLCFA elongase complex located in the endoplasmic reticulum.[7] Specifically, they are believed to inhibit the condensing enzyme (VLCFA synthase) of this complex.[7] This inhibition leads to a depletion of VLCFAs, which are essential components of cell membranes and play crucial roles in various cellular processes, including cell division and expansion.[7] The disruption of VLCFA synthesis ultimately results in the cessation of growth and death of susceptible plants.[7]

Caption: Proposed mechanism of herbicidal action of this compound.

Induction of Ferroptosis

Recent studies have indicated that compounds containing a chloro-N-acetamide moiety can induce a form of regulated cell death known as ferroptosis.[1][8] This process is characterized by iron-dependent lipid peroxidation.

Proposed Mechanism of Action:

The chloro-N-acetamide group is a cysteine-reactive covalent ligand.[1][8] It can form covalent bonds with a wide range of proteins containing cysteine residues, including peroxiredoxins.[1][8] This broad reactivity can lead to the depletion of cellular antioxidants, such as glutathione, and the inactivation of enzymes involved in reducing lipid peroxides, like glutathione peroxidase 4 (GPX4).[1][8][9][10][11] The resulting increase in lipid peroxidation, in an iron-dependent manner, leads to membrane damage and ultimately, ferroptotic cell death.[1][8][9] This effect has been observed to be independent of the RNF4 E3 ligase.[1][8]

References

- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 13916-39-7 [sigmaaldrich.com]

- 3. This compound, CasNo.13916-39-7 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 4. This compound CAS#: 13916-39-7 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-propylacetamide molecular structure and formula

An In-depth Technical Guide to 2-chloro-N-propylacetamide

This document provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular structure, formula, and relevant physicochemical data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Formula

This compound is a chemical compound classified as a substituted acetamide. It is characterized by a propyl group attached to the nitrogen atom of an acetamide that is substituted with a chlorine atom at the alpha-carbon position.

-

Canonical SMILES: CCCNCC(=O)Cl

Physicochemical and Computational Data

The following table summarizes key quantitative data for this compound. This information is crucial for its application in experimental settings, including reaction planning and purification.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 135.59 g/mol | [1][2][3] |

| Physical Form | Solid, Powder, or Liquid | [2][4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.7514 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of propylamine with chloroacetyl chloride. This is a standard method for forming N-substituted chloroacetamides.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Propylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve propylamine (1.0 equivalent) and a base (1.1 equivalents) in an anhydrous solvent.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological and Chemical Reactivity

Chloroacetamides are recognized for their biological activities, including use as herbicides and antimicrobial agents.[6][7][8] The presence of the chlorine atom on the alpha-carbon is often crucial for their biological efficacy.[9] The compound serves as a versatile building block in organic synthesis. For instance, the chlorine atom can be displaced by nucleophiles, as demonstrated in the reaction of this compound with a primary amine to form N-substituted 2-aminoacetamides.[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary reactants.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound AldrichCPR 13916-39-7 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. leapchem.lookchem.com [leapchem.lookchem.com]

- 5. This compound AldrichCPR 13916-39-7 [sigmaaldrich.com]

- 6. ijpsr.info [ijpsr.info]

- 7. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Biological Activity of N-Substituted Chloroacetamides: A Technical Guide

Abstract

N-substituted chloroacetamides are a versatile class of compounds characterized by a reactive chloroacetamide moiety. This functional group acts as an electrophilic "warhead," enabling covalent interactions with biological macromolecules, particularly with cysteine residues in proteins.[1][2] This reactivity underpins a broad spectrum of biological activities, making these compounds valuable scaffolds in drug discovery and agrochemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-substituted chloroacetamides, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.

Synthesis

The principal method for synthesizing N-substituted chloroacetamides is the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[3][4] The reaction is typically performed in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.[3] The chemical reactivity of the resulting N-substituted chloroacetamides is largely defined by the ease with which the chlorine atom can be displaced by nucleophiles, a property that is fundamental to their biological mechanism of action.[3][5]

Antimicrobial and Antifungal Activity

N-substituted chloroacetamides have demonstrated a wide range of antimicrobial activities. Studies show they are generally effective against Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with more moderate efficacy against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans.[6][7] The lipophilicity of the molecule, influenced by the nature of the N-substituent, plays a crucial role in its ability to penetrate the microbial cell membrane.[6][7]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), minimum fungicidal concentration (MFC), and half-maximal effective concentration (EC50) for representative N-substituted chloroacetamides.

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

| N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamides | Bacillus cereus, S. aureus, E. coli, P. aeruginosa | MIC | 10-230 µM | [5] |

| (E)-2-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide | Candida albicans | EC50 | 423.62 µM | [5] |

| Cinnamic amidoesters (unsubstituted and para-substituted) | Staphylococcus aureus | MIC | 156.25-625 µg/mL | [5] |

| Chloroacetamide Derivatives (Compounds 2, 3, 4) | Candida species | MIC | 25-50 µg/mL | [8] |

| Chloroacetamide Derivatives (Compounds 2, 3, 4) | Dermatophytes | MIC | 3.12-50 µg/mL | [8] |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC | 16-256 µg/mL | [9] |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MFC | 32-512 µg/mL | [9] |

Mechanism of Antifungal Action

While the exact mechanisms can vary, studies on the antifungal properties of 2-chloro-N-phenylacetamide (A1Cl) against Aspergillus flavus suggest a multi-pronged attack. The compound's likely mechanism involves binding to ergosterol on the fungal plasma membrane.[9] This interaction is thought to disrupt membrane integrity. Additionally, there is evidence for the inhibition of DNA synthesis through the potential inhibition of thymidylate synthase.[9]

Anticancer Activity

The chloroacetamide moiety serves as a potent electrophilic warhead in the design of anticancer agents, particularly covalent inhibitors that form irreversible bonds with their protein targets.[2][10] This has led to the development of derivatives with significant activity against various cancer cell lines and even cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[10][11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several N-substituted chloroacetamide derivatives against different cancer cell lines.

| Compound | Target Cell Line | Activity (IC50) | Reference |

| N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide | A549 (Non-small cell lung cancer) | 2.84 µM | [11] |

| Thiazole-based Chloroacetamide (Compound 6d) | HePG-2, HCT-116, MCF-7 | 6.02 - 13.87 µM | [5] |

| Thiazole-based Chloroacetamide (Compound 6o) | HePG-2, HCT-116, MCF-7 | 6.02 - 13.87 µM | [5] |

Mechanism of Action and Signaling Pathway Inhibition

The anticancer effects of N-substituted chloroacetamides are often achieved by covalently targeting and inhibiting key proteins in cancer-related signaling pathways.

3.1. FGFR Pathway Inhibition Fibroblast Growth Factor Receptors (FGFRs) are critical in the progression of several cancers. The chloroacetamide derivative UPR1376 has been identified as an irreversible inhibitor of FGFR1.[12] By covalently binding to a cysteine residue in the P-loop of the receptor, UPR1376 blocks its phosphorylation and subsequent activation of downstream pro-survival pathways, including the MAPK and AKT/mTOR signaling cascades.[12] This leads to potent anti-proliferative effects in FGFR1-amplified cancer cells.[12]

3.2. Hippo-YAP Pathway Inhibition The Hippo pathway is a crucial regulator of cell growth, and its dysregulation is linked to cancer. The interaction between the transcriptional co-activator YAP1 and TEAD transcription factors is a key downstream step. Chloroacetamide-based fragments have been shown to covalently bind to a conserved cysteine within a hydrophobic pocket of TEAD.[13] This binding event disrupts the TEAD-YAP1 interaction, inhibiting the transcription of pro-growth genes.[13]

Anti-inflammatory Activity

Certain N-substituted acetamide derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[14][15] Halogen substitutions on the aromatic ring of these compounds appear to be favorable for this activity.[14][16]

Mechanism of Action: NF-κB Pathway Inhibition

A proposed mechanism for the anti-inflammatory effects of related benzamides and nicotinamides involves the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB).[17] NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). By inhibiting NF-κB activation, these compounds can effectively suppress the production of TNF-α, leading to a potent anti-inflammatory effect.[17]

Key Experimental Protocols

General Synthesis of N-Aryl-2-chloroacetamides

This protocol is adapted from methodologies described in the literature.[3][4]

-

Reactant Preparation: Dissolve the desired substituted aniline (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Chloroacetylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, filter the solid product. If no precipitate forms, perform a liquid-liquid extraction using an appropriate organic solvent.

-

Purification: Wash the collected solid or organic extract with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2-chloroacetamide.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the standard broth microdilution method for determining Minimum Inhibitory Concentration (MIC).[7]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the microbial strain to be tested (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of appropriate growth medium (e.g., Luria-Bertani broth for bacteria, Tryptic Soy Broth for yeast) to each well.

-

Compound Addition: Add 100 µL of the compound stock solution to the first well and perform twofold serial dilutions across the plate, resulting in a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, plate aliquots from the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar after further incubation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[10][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

N-substituted chloroacetamides represent a potent and adaptable class of biologically active molecules. Their utility stems from the reactive chloroacetamide moiety, which allows for covalent modification of key biological targets. This mechanism has been successfully leveraged to develop compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. The ability to irreversibly inhibit enzymes and disrupt protein-protein interactions in critical signaling pathways, such as the FGFR, Hippo-YAP, and NF-κB pathways, underscores their therapeutic potential. Future research will likely focus on refining the selectivity of these covalent inhibitors to minimize off-target effects and enhance their clinical applicability, further cementing the role of the N-substituted chloroacetamide scaffold in modern drug discovery.

References

- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Biological Activity of 2-chloro-N-propylacetamide: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2-chloro-N-propylacetamide is limited in publicly available literature. This document synthesizes information from studies on structurally related chloroacetamide-containing compounds to infer a probable mechanism of action. The chloroacetamide functional group is a key reactive moiety, and its biological effects are likely conserved across similar molecules.

Executive Summary

This compound is a member of the chloroacetamide class of compounds, characterized by a reactive chloroacetyl group. Evidence from related compounds suggests that the primary mechanism of action of this compound in biological systems is its function as a covalent modifier of cysteine residues in proteins. This irreversible interaction can lead to a variety of cellular outcomes, including the induction of specific cell death pathways like ferroptosis and potential antimicrobial activity through the inhibition of essential bacterial enzymes. This guide provides an in-depth look at this proposed mechanism, supported by data and protocols from analogous compounds, to serve as a resource for researchers investigating this and similar molecules.

Proposed Core Mechanism of Action: Covalent Cysteine Modification

The electrophilic nature of the α-carbon in the chloroacetamide moiety makes it susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. This results in the formation of a stable, covalent thioether bond and the release of a chloride ion.

This covalent modification can have several consequences for the target protein:

-

Inhibition of Enzymatic Activity: If the modified cysteine is in the active site of an enzyme, the covalent bond can irreversibly inhibit its function.

-

Disruption of Protein Structure and Function: Modification of cysteine residues outside the active site can still alter protein conformation, stability, or its ability to interact with other proteins.

-

Induction of Oxidative Stress: Covalent modification of key proteins in redox homeostasis pathways can lead to an imbalance in cellular reactive oxygen species (ROS).

Key Biological Outcomes

Based on studies of related chloroacetamide compounds, two significant biological outcomes of this mechanism are the induction of ferroptosis and antimicrobial activity.

Induction of Ferroptosis

Recent studies on chloro-N-acetamide-containing ligands, such as the E3 ligase ligand CCW16, have shown that these compounds can induce a form of regulated cell death called ferroptosis.[1] This process is characterized by iron-dependent lipid peroxidation. The proposed pathway is as follows:

-

Broad Cysteine Reactivity: The chloroacetamide moiety reacts with a wide range of cellular cysteine residues.[1]

-

Oxidative Stress: This widespread covalent modification can disrupt cellular redox balance, leading to an increase in lipid peroxidation.

-

HMOX1 Upregulation: A key marker of ferroptosis, heme oxygenase-1 (HMOX1), is upregulated in response to the chloroacetamide-induced stress.[1]

-

Cell Death: The accumulation of lipid peroxides ultimately leads to cell death.

It is important to note that this effect can be target-independent, meaning it may not rely on the specific inhibition of a single protein but rather on the broad reactivity of the chloroacetamide group.[1]

Caption: Proposed ferroptosis induction pathway for this compound.

Antimicrobial Activity

Studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated their potential as antimicrobial agents, particularly against bacteria such as Klebsiella pneumoniae.[2] The presence of the chloro atom appears to be crucial for this biological activity.[2]

The proposed antimicrobial mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2]

-

Targeting PBPs: The chloroacetamide compound is hypothesized to bind to the active site of PBPs.

-

Covalent Inhibition: A cysteine residue in the PBP active site attacks the electrophilic carbon of the chloroacetamide, forming a covalent bond.

-

Cell Wall Synthesis Inhibition: This irreversible inhibition of PBPs disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[2]

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is available, the following tables are presented as templates based on data for analogous compounds.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Assay Type | IC50 (µM) | Time Point (h) | Reference |

| HeLa | Cell Viability | 5.2 | 72 | Inspired by[1] |

| OCI-AML2 | Apoptosis Assay | 8.9 | 48 | Inspired by[1] |

| K. pneumoniae | MIC Assay | 32 | 24 | Inspired by[2] |

Table 2: Hypothetical Target Engagement Data

| Protein Target | Cysteine Residue | % Modification at 10 µM | Method | Reference |

| RNF4 | Cys138 | 65 | MS-based proteomics | Inspired by[1] |

| PBP2a | Cys398 | 82 | In vitro enzyme assay | Inspired by[2] |

Experimental Protocols

The following are example protocols for key experiments to investigate the mechanism of action of this compound, based on methodologies used for similar compounds.

Protocol for Identifying Cellular Targets via Chemoproteomics

This protocol is adapted from the methodology used to identify targets of biotin-CCW16.[1]

-

Cell Lysate Preparation:

-

Culture and harvest HeLa cells.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Probe Incubation:

-

Incubate the whole-cell lysate with a biotinylated version of this compound (or a similar probe) at a specified concentration (e.g., 10 µM) for 1 hour at 4°C.

-

Include a control incubation with biotin alone.

-

-

Streptavidin Pulldown:

-

Add streptavidin-coated magnetic beads to the lysates and incubate for 2 hours at 4°C to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Perform on-bead digestion of the captured proteins using trypsin.

-

Analyze the resulting peptides by quantitative mass spectrometry (e.g., LC-MS/MS).

-

Identify and quantify proteins that are significantly enriched in the probe-treated sample compared to the control.

-

Caption: Workflow for identifying cellular targets of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on standard antimicrobial susceptibility testing methods.[2]

-

Bacterial Culture:

-

Prepare an overnight culture of the target bacterium (e.g., K. pneumoniae) in a suitable broth (e.g., Mueller-Hinton broth).

-

Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial suspension to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related compounds act as covalent modifiers of cysteine residues in proteins. This fundamental mechanism can trigger diverse and potent biological responses, including the induction of ferroptosis in cancer cells and antimicrobial activity against pathogenic bacteria.

Future research should focus on:

-

Direct Target Identification: Utilizing chemoproteomic approaches to definitively identify the cellular targets of this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to minimize off-target effects.

This technical guide provides a foundational understanding of the likely mechanism of action of this compound, offering a valuable starting point for further investigation and development of this class of compounds.

References

In-depth Spectral Analysis of 2-chloro-N-propylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-chloro-N-propylacetamide, a molecule of interest in synthetic chemistry and drug discovery. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols utilized for these characterizations.

Chemical Structure and Properties

This compound is a halogenated amide with the following chemical structure:

Molecular Formula: C₅H₁₀ClNO[1]

Molecular Weight: 135.59 g/mol [1]

CAS Number: 13916-39-7[1]

SMILES: CCCN(C(C)=O)CCl

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Predicted ¹H NMR chemical shifts suggest a triplet at approximately 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂-CH₃), a triplet around 3.2 ppm (N-CH₂), and a singlet around 4.1 ppm (Cl-CH₂). The NH proton would likely appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Predicted ¹³C NMR chemical shifts are expected around 11 ppm (CH₃), 22 ppm (CH₂-CH₃), 42 ppm (N-CH₂), 43 ppm (Cl-CH₂), and 167 ppm (C=O).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Expected characteristic IR absorption bands include N-H stretching (~3300 cm⁻¹), C-H stretching (aliphatic, ~2960-2850 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), N-H bending (amide II, ~1550 cm⁻¹), and C-Cl stretching (~750-650 cm⁻¹).

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 135 and an [M+2]⁺ peak at m/z 137 with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for similar chloroacetamides often involve the loss of the chlorine atom and cleavage of the amide bond.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.7 mL. The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of this compound is analyzed using an FTIR spectrometer. A small amount of the solid is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer. The mass-to-charge ratios (m/z) and their relative intensities are recorded.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound in an electron ionization mass spectrometer.

Caption: Plausible MS fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 2-chloro-N-propylacetamide in Organic Solvents

Introduction

2-chloro-N-propylacetamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide offers insights into the expected solubility behavior of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents logical frameworks to guide researchers.

Core Concepts in Amide Solubility

The solubility of an amide like this compound is governed by its molecular structure and the properties of the solvent. Key factors include:

-

Polarity: The amide group (-CONH-) is polar and capable of forming hydrogen bonds. The presence of the chlorine atom also contributes to the molecule's polarity.

-

Hydrogen Bonding: As a secondary amide, this compound can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen).

-

Alkyl Chain: The N-propyl group is nonpolar. The overall solubility will be a balance between the polar amide and chloro groups and the nonpolar alkyl chain.

The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be more limited.

Qualitative Solubility of Analogous Compounds

In the absence of specific data for this compound, the solubility of structurally related compounds can provide valuable guidance.

| Compound Name | Structure | Qualitative Solubility in Organic Solvents |

| N-propylacetamide | CH₃CONH(CH₂)₂CH₃ | Generally soluble in organic solvents.[1] |

| Chloroacetamide | ClCH₂CONH₂ | Readily soluble in some organic solvents.[2] |

| N-acetyl-N-propylacetamide | CH₃CON(COCH₃)(CH₂)₂CH₃ | Good solubility in polar solvents like ethanol and methanol; limited solubility in nonpolar solvents like hexane and toluene.[3] |

Based on these analogs, it is reasonable to predict that this compound will be soluble in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and possibly some polar aprotic solvents like acetonitrile and dimethylformamide.

Experimental Protocol for Solubility Determination: The Polythermal Method

A robust method for determining the solubility of a compound in various solvents as a function of temperature is the polythermal method. This approach involves visually or instrumentally identifying the temperature at which a known concentration of the solute completely dissolves upon controlled heating.

Materials and Equipment:

-

This compound (solute)

-

A range of high-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Glass vials with magnetic stir bars

-

Heating and stirring plate with precise temperature control and a calibrated temperature probe

-

Optional: A device for detecting clear/cloud points, such as a Crystal16 or similar parallel crystallizer, for higher throughput and accuracy.

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a glass vial.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial.

-

Heating and Stirring: Place the vial on the heating and stirring plate. Begin stirring to ensure the suspension is homogeneous.

-

Controlled Heating: Heat the suspension at a slow, constant rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

-

Dissolution Point Determination: Observe the suspension closely. The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for a range of concentrations in each solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of amides.

Potential Applications and Signaling Pathways

While specific biological activities of this compound are not well-documented, chloroacetamide moieties are known to be reactive electrophiles. They are often used as "warheads" in the design of covalent inhibitors that form irreversible bonds with nucleophilic residues (like cysteine) in enzyme active sites. This suggests that this compound could be a valuable building block in the development of targeted therapies. For instance, chloroacetamides have been investigated for their potential as antibacterial agents, possibly acting by inhibiting essential bacterial enzymes.[4]

Conclusion

This technical guide provides a foundational understanding of the likely solubility characteristics of this compound in organic solvents, based on the behavior of analogous compounds. For researchers and drug development professionals, it is imperative to perform experimental solubility studies to obtain precise quantitative data for specific solvent systems. The provided polythermal method offers a reliable protocol for such determinations. The logical frameworks and visualizations presented herein should serve as a useful starting point for formulating experimental plans and interpreting results.

References

- 1. CAS 5331-48-6: N-Propylacetamide | CymitQuimica [cymitquimica.com]

- 2. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]

Chloroacetamide Compounds: A Technical Guide on Their Discovery and Scientific Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetamide and its derivatives represent a versatile class of chemical compounds with a rich history of application across various scientific disciplines. Initially recognized for their utility as synthetic intermediates, their role has expanded significantly over the decades, establishing them as crucial components in agrochemicals, pharmaceuticals, and as covalent probes in chemical biology. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of chloroacetamide compounds. It details key synthetic methodologies, mechanisms of action, and presents quantitative data and experimental protocols to support researchers in their work. Visualizations of synthetic pathways and biological mechanisms are provided to facilitate a deeper understanding of their function.

Discovery and Early History

The first synthesis of chloroacetamide (2-chloroacetamide) is noted to have occurred in the early 20th century during broader investigations into acyl halides and their amide derivatives.[1] While a specific individual or year of discovery is not prominently documented in readily available literature, the foundational chemistry was established through the reaction of chloroacetyl chloride with ammonia.[1][2] Early synthetic procedures also involved the ammonolysis of chloroacetic acid esters, such as ethyl chloroacetate, with aqueous ammonia, a method that is still referenced in modern organic synthesis.[2][3][4]

These early methods, however, faced challenges with side reactions due to the reactivity of the chlorine atom, leading to the formation of by-products like ammonium chloride and amino acetic acid.[5] This necessitated additional purification steps to obtain pure chloroacetamide.[5] A significant improvement came with the use of anhydrous ammonia, which minimized the formation of these by-products and resulted in higher yields of a purer product.[5]

Initially, chloroacetamide was primarily utilized as a chemical intermediate in the synthesis of other compounds, including dyes and pharmaceuticals.[1][6] Its bifunctional nature, possessing both a reactive alkyl chloride and an amide group, made it a valuable building block in organic synthesis.[4]

Evolution into Agrochemicals: The Herbicide Revolution

A pivotal moment in the history of chloroacetamide compounds came in the mid-20th century with the concerted effort to discover new herbicides. In the early 1950s, a research program at Monsanto began screening various chemical compounds for herbicidal activity.[7] The primary goal was to find a compound effective against grass weeds.[7]

By 1953, several N-substituted derivatives of α-chloroacetamide were identified as potent pre-emergence herbicides against grasses.[7] This led to the development and commercialization of the first chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), sold under the trademark Randox, with its first commercial sale in 1956.[7] This marked a significant breakthrough in chemical weed control, particularly for major crops like corn and soybeans.[7]

The success of CDAA spurred further research into other N-substituted chloroacetamides, leading to the development of a major class of herbicides that includes well-known compounds like alachlor, acetochlor, and S-metolachlor.[7][8] These herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids in susceptible plants.[8][9]

Chloroacetamides in Modern Research and Drug Discovery

The inherent reactivity of the chloroacetamide group with nucleophilic residues in proteins, particularly cysteine, has made it a valuable "warhead" for designing covalent inhibitors in drug discovery and chemical biology.[10] This electrophilic moiety can form a stable covalent bond with its target, leading to potent and often prolonged inhibition.

Covalent Inhibitors of Protein-Protein Interactions

A notable application is in the disruption of protein-protein interactions. For instance, a chloroacetamide fragment library was screened to identify new scaffolds for the covalent inhibition of the TEAD-YAP1 interaction, a key node in the Hippo signaling pathway, which is often dysregulated in cancer.[10] These compounds bind to a palmitate pocket in TEAD proteins and form a covalent bond with a conserved cysteine residue.[10]

Antiviral and Antifungal Agents

The chloroacetamide motif has also been incorporated into antiviral drug candidates. Recently, a new class of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication, was developed using a chlorofluoroacetamide (CFA) warhead.[11] One such compound, YH-6, demonstrated potent antiviral activity by forming a covalent bond with the catalytic Cys145 of the protease.[11]

Furthermore, chloroacetamide derivatives have shown significant promise as antifungal agents.[12][13] Studies have demonstrated their effectiveness against various fungal pathogens, including Candida species, dermatophytes, and multi-resistant Fusarium strains.[12][13] The compound N-4-bromophenyl-2-chloroacetamide (4-BFCA), for example, has shown fungicidal action and the ability to damage fungal cell structures.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited research, highlighting the potency and properties of various chloroacetamide compounds.

Table 1: Antifungal Activity of Chloroacetamide Derivatives

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 | Candida species | 25-50 | [12] |

| Compound 2 | Dermatophytes | 3.12-50 | [12] |

| Compound 3 | Candida species | 25-50 | [12] |

| Compound 3 | Dermatophytes | 3.12-50 | [12] |

| Compound 4 | Candida species | 25-50 | [12] |

| Compound 4 | Dermatophytes | 3.12-50 | [12] |

| 4-BFCA | Fusarium strains | 12.5–50 |[13] |

Table 2: Properties of a Chloroacetamide-based GPX4 Inhibitor (Analog of RSL3)

| Compound | Property | Value | Reference |

|---|---|---|---|

| Compound 24 | Plasma Stability (t½ in mouse plasma) | > 5 hours | [14] |

| RSL3 Analogs | Half-life in human plasma | > 4 hours (most analogs) | [14] |

| RSL3 Analogs | Half-life in mouse plasma | < 6 hours |[14] |

Table 3: Herbicidal Application Rates and Efficacy

| Herbicide | Crop | Application Timing | Effect on Late-Season Weed Control | Yield Loss (if applied alone) | Reference |

|---|---|---|---|---|---|

| S-metolachlor/Acetochlor | Cotton | Pre-emergence only | Reduced up to 30% | Up to 56% | [8] |

| S-metolachlor/Acetochlor | Cotton | Late post-emergence only | Reduced up to 53% | Up to 27% | [8] |

| S-metolachlor/Acetochlor | Cotton | Multiple Applications | Maximized | Minimized |[8] |

Key Experimental Protocols

General Synthesis of Chloroacetamide from an Ester

This protocol is adapted from the historical methods of reacting an ester of chloroacetic acid with ammonia.[2][5]

Objective: To synthesize chloroacetamide via ammonolysis of ethyl chloroacetate.

Materials:

-

Ethyl chloroacetate (1.75 moles)

-

Chilled aqueous ammonia (sp. gr. 0.9)

-

Ice-salt bath

-

Round-bottomed flask with a mechanical stirrer

-

Filtration apparatus

-

Cold water

Procedure:

-

Place 215 g (1.75 moles) of ethyl chloroacetate into a round-bottomed flask equipped with a mechanical stirrer.

-

Surround the flask with an ice-salt bath to maintain a temperature between 0–5°C. Higher temperatures can lead to the formation of by-products.[2]

-

Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

-

Continue stirring the solution in the cold bath for approximately 15 minutes.

-

Add another 200 cc portion of aqueous ammonia and continue stirring for an additional 15 minutes.

-

Allow the mixture to stand for 30 minutes to complete the reaction.

-

Filter the resulting solid product with suction.

-

Wash the collected chloroacetamide crystals with two 25-cc portions of cold water to remove residual ammonium chloride.

-

Air-dry the final product. The expected yield is approximately 128–138 g.

Synthesis of N-Aryl Chloroacetamides

This protocol describes a general method for the N-acylation of anilines with chloroacetyl chloride.[15]

Objective: To synthesize N-aryl chloroacetamide derivatives.

Materials:

-

Substituted aniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a suitable reaction flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Add a saturated solution of sodium acetate to the reaction mixture to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and then dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl chloroacetamide.

Visualizations of Pathways and Workflows

Synthesis of Chloroacetamide

Caption: General synthesis of chloroacetamide via ammonolysis of ethyl chloroacetate.

Covalent Inhibition of TEAD-YAP1 Interaction

Caption: Covalent inhibition of the TEAD-YAP1 interaction by a chloroacetamide compound.

Experimental Workflow for Fragment Library Screening

Caption: Workflow for screening a chloroacetamide fragment library for covalent inhibitors.

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 5. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 6. News - Exploring the Functional Uses of 2-Chloroacetamide in Chemical Synthesis [hschemraw.com]

- 7. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. cambridge.org [cambridge.org]

- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 10. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-chloro-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-chloro-N-propylacetamide, a molecule of interest in the fields of agrochemistry and drug development. This document details the physicochemical properties, computational analysis, and known biological mechanisms of this compound and the broader class of chloroacetamides. It includes a detailed experimental protocol for its synthesis and characterization, summarizes key quantitative data in structured tables, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific context.

Introduction

This compound belongs to the chloroacetamide class of compounds, which are widely recognized for their biological activities, most notably as herbicides. The core mechanism of action for this class involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. The presence of the reactive chloroacetyl group makes these molecules potent electrophiles, capable of forming covalent bonds with nucleophilic residues in target enzymes, leading to irreversible inhibition. Understanding the specific theoretical and computational properties of this compound is crucial for elucidating its precise mode of action, potential for selective toxicity, and opportunities for the development of new agrochemicals or therapeutic agents.

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the molecular properties and reactivity of this compound. While specific experimental and extensive theoretical studies on this particular molecule are not widely published, data from computational property predictions and studies on analogous compounds allow for a robust theoretical profile.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally predicted properties of this compound and related compounds is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical and Computed Properties of this compound and Related Compounds

| Property | This compound | 2-chloro-N-methyl-N-propylacetamide | 2-chloro-N-phenyl-N-propylacetamide |

| Molecular Formula | C₅H₁₀ClNO | C₆H₁₂ClNO | C₁₁H₁₄ClNO |

| Molecular Weight ( g/mol ) | 135.59 | 149.62 | 211.69 |

| Topological Polar Surface Area (TPSA) (Ų) | 29.1 | 20.31 | Not Available |

| LogP (octanol-water partition coefficient) | 0.7514 | 1.0936 | 2.8 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Hydrogen Bond Donors | 1 | 0 | 0 |

| Rotatable Bonds | 3 | 3 | 4 |

Data sourced from computational predictions by chemical databases.[1][2]

Conformational Analysis and Molecular Geometry

Due to the presence of rotatable bonds, this compound can exist in various conformations. The relative stability of these conformers is determined by steric and electronic effects. The amide bond typically adopts a planar or near-planar geometry. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable conformations and to calculate key geometrical parameters.

While a specific DFT study for this compound is not available in the reviewed literature, studies on similar molecules like 2-chloro-N-phenylacetamide provide expected values for bond lengths and angles around the chloroacetamide core. For instance, in 2-chloro-N-phenylacetamide, the C=O and N-H bonds are typically found to be in an anti conformation.[3]

A logical workflow for performing such a computational analysis is outlined below.

References

Methodological & Application

Application Note and Protocol: N-Alkylation of Amines using 2-Chloro-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 2-chloro-N-propylacetamide. N-alkylated acetamides are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] This protocol outlines a general and efficient method for the synthesis of these compounds, which can serve as key intermediates in drug discovery and development. The procedure involves the nucleophilic substitution of the chlorine atom in this compound by an amine.[4]

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of complex molecules with diverse biological activities.[5] The acetamide functional group, in particular, is a common feature in many pharmaceuticals, including anti-inflammatory and anticancer agents.[1][6] The use of haloacetamide reagents, such as this compound, provides a direct and reliable method for the introduction of an N-substituted acetamide moiety onto a substrate.

The reactivity of N-aryl 2-chloroacetamides is characterized by the facile displacement of the chlorine atom by various nucleophiles, including amines.[4] This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride generated during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF).[7] This application note provides a representative protocol for the N-alkylation of a model amine with this compound.

Experimental Protocol

This protocol describes the N-alkylation of a generic primary or secondary amine using this compound.

Materials:

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to achieve a starting material concentration of approximately 0.2 M.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

-

Stir the reaction mixture at reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of morpholine with this compound as a representative example.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Yield (%) | Purity (%) |

| Morpholine | 87.12 | 10.0 | 0.87 g | - | - |

| This compound | 135.59[8] | 11.0 | 1.49 g | - | - |

| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | - | - |

| Product: 2-(morpholino)-N-propylacetamide | 200.27 | - | 1.70 g | 85 | >98 |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for N-alkylation using this compound.

General Reaction Scheme:

Caption: General N-alkylation reaction scheme.

References

- 1. archivepp.com [archivepp.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound AldrichCPR 13916-39-7 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-chloro-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thiazole and oxazole derivatives, important heterocyclic scaffolds in medicinal chemistry, using 2-chloro-N-propylacetamide as a key starting material. The methodologies are based on established synthetic routes, including the Hantzsch thiazole synthesis.

Introduction

This compound is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds. The presence of a reactive α-chloro group and an amide functionality allows for cyclocondensation reactions with various nucleophiles to form five-membered heterocycles. Thiazoles and oxazoles are prominent among these, as they form the core structure of many pharmacologically active compounds. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, oxazole scaffolds are present in numerous natural products and synthetic drugs with a wide range of therapeutic applications.

This document outlines the synthesis of 2-(propylamino)thiazol-4(5H)-one and 2-(propylamino)oxazol-4(5H)-one from this compound, providing detailed experimental procedures, expected outcomes, and visualizations of the reaction pathways and experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of heterocyclic compounds from this compound. The yields are based on typical outcomes for similar reactions.[1]

| Product Name | Starting Materials | Reaction Type | Solvent | Reaction Time (hours) | Typical Yield (%) | Physical State |

| 2-(Propylamino)thiazol-4(5H)-one | This compound, Thiourea | Hantzsch Thiazole Synthesis | Ethanol | 4 - 6 | 65 - 80 | Solid |

| 2-(Propylamino)oxazol-4(5H)-one | This compound, Urea | Oxazole Synthesis | Ethanol | 6 - 8 | 50 - 65 | Solid |

Experimental Protocols

Protocol 1: Synthesis of 2-(Propylamino)thiazol-4(5H)-one

This protocol details the synthesis of a thiazole derivative via the Hantzsch thiazole synthesis.

Materials:

-

This compound (1.36 g, 10 mmol)

-

Thiourea (0.76 g, 10 mmol)

-

Ethanol (95%), 50 mL

-

Sodium bicarbonate solution (5% aqueous)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add this compound (10 mmol) and thiourea (10 mmol).

-

Add 50 mL of 95% ethanol to the flask.

-

Place a magnetic stir bar in the flask and attach a reflux condenser.

-

Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(propylamino)thiazol-4(5H)-one.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-(Propylamino)oxazol-4(5H)-one

This protocol describes the synthesis of an oxazole derivative.

Materials:

-

This compound (1.36 g, 10 mmol)

-

Urea (0.60 g, 10 mmol)

-

Ethanol (95%), 50 mL

-